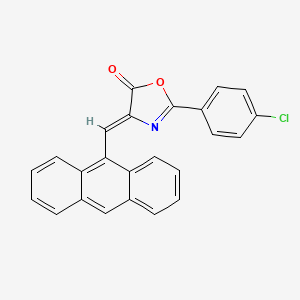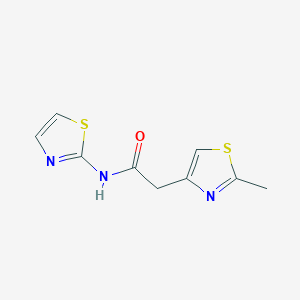
4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is an organic molecule that belongs to the oxazole family and is known for its fluorescent properties. It is commonly used as a fluorescent probe in biochemical and physiological studies, and its synthesis and mechanism of action have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one involves the formation of a fluorescent complex when it binds to a target molecule. The fluorescent properties of the compound are due to the presence of the anthryl group, which undergoes excitation when exposed to light of a specific wavelength. The resulting fluorescence can be measured and used to determine the presence and activity of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal effects on cellular function, making it a safe and reliable tool for studying biological systems. It has been used to study a wide range of cellular processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. Its use in imaging biological systems has also been demonstrated to be effective, with high resolution and sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its unique fluorescent properties, low toxicity, and minimal effects on cellular function. Its use in studying biological systems has been demonstrated to be effective, with high resolution and sensitivity. However, its limitations include the need for specific excitation wavelengths and the potential for interference from other fluorescent compounds.
Direcciones Futuras
There are several future directions for the use of 4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in scientific research. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the application of the compound in new areas of research, such as the study of protein aggregation and the detection of disease biomarkers. Additionally, the use of this compound in combination with other fluorescent probes and imaging techniques may lead to new insights into cellular processes and disease mechanisms.
Aplicaciones Científicas De Investigación
4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is commonly used as a fluorescent probe in biochemical and physiological studies. Its unique fluorescent properties make it an ideal candidate for studying cellular processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. It has been used to study the binding of ligands to receptors, the localization of proteins within cells, and the activity of enzymes in real-time. Its fluorescence properties also make it a valuable tool for imaging biological systems.
Propiedades
IUPAC Name |
(4Z)-4-(anthracen-9-ylmethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClNO2/c25-18-11-9-15(10-12-18)23-26-22(24(27)28-23)14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-14H/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIAEJSCRSLAQD-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C\4/C(=O)OC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B4730841.png)
![butyl 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B4730843.png)
![1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4730849.png)
![4-benzyl-1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B4730850.png)
![3-(4-heptylphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4730854.png)
![1-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4730855.png)
![4-benzoylbenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B4730859.png)

![ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4730871.png)

![8-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4730892.png)
![ethyl 6-methyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730893.png)
![4-butylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B4730900.png)
![N-(2-bromophenyl)-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4730903.png)
